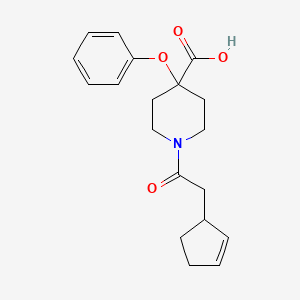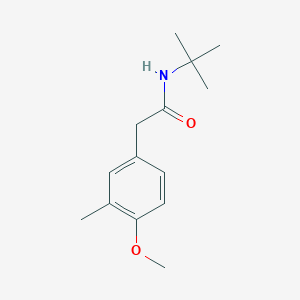![molecular formula C21H24N2O2S B5319176 N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide](/img/structure/B5319176.png)
N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a piperidine derivative that has been shown to have a range of biological effects, including neurotoxicity and antitumor activity.
科学的研究の応用
N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide has been used extensively in scientific research as a tool to study the effects of neurotoxicity and antitumor activity. In particular, this compound has been used to study the effects of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide. This compound has also been used to study the mechanisms of action of other drugs and compounds that have potential therapeutic applications.
作用機序
The mechanism of action of N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide is complex and not fully understood. However, it is believed that this compound acts by inhibiting the activity of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of MAO, this compound can cause an accumulation of these neurotransmitters, leading to a range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In particular, this compound has been shown to cause neurotoxicity, leading to the death of dopamine-producing neurons in the brain. This has led to the use of this compound as a tool to study the mechanisms of Parkinson's disease. This compound has also been shown to have antitumor activity, although the mechanism of action in this context is not fully understood.
実験室実験の利点と制限
N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be used to study a range of biological effects. However, there are also several limitations to the use of this compound in lab experiments. For example, this compound is highly toxic and can be dangerous if not handled properly. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide. One area of interest is the development of new drugs and compounds that can target the same pathways as this compound, but with reduced toxicity. Another area of interest is the study of the mechanisms of action of this compound in the context of Parkinson's disease. Finally, there is also interest in the use of this compound as a tool to study the mechanisms of other neurodegenerative disorders. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new treatments for a range of diseases and disorders.
合成法
The synthesis of N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The starting materials for the synthesis include piperidine, phenylacetic acid, and 2-(methylthio)aniline. These compounds are reacted together in the presence of a catalyst to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
特性
IUPAC Name |
N-(2-methylsulfanylphenyl)-3-(2-phenylacetyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-26-20-12-6-5-11-18(20)22-21(25)23-13-7-10-17(15-23)19(24)14-16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXMOEYVAXQKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)N2CCCC(C2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-yl)-5-[(2-propyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5319094.png)
![3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol](/img/structure/B5319108.png)
![5-[(3-fluorophenoxy)methyl]-N-[1-(methoxymethyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5319111.png)
![N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5319114.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(methylthio)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5319141.png)
![1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5319149.png)
![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5319162.png)

![4-benzyl-1-[(4-bromo-2-thienyl)methyl]piperidine oxalate](/img/structure/B5319185.png)

![3-phenyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5319195.png)
![3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzonitrile](/img/structure/B5319196.png)
![2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5319198.png)
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5319201.png)